7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound classified within the thienopyrimidine family. This compound features a unique fused ring system comprising a thiophene and a pyrimidine ring, with a 3-chlorophenyl substituent at the 7-position. Thienopyrimidines are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical applications. Notably, this compound has shown promise in inhibiting specific enzymes, particularly cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for its respiratory function .
The synthesis of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. A common synthetic route employs formic acid or triethyl orthoformate as one-carbon source reagents. The reaction conditions generally involve heating the starting materials under reflux to facilitate the formation of the thienopyrimidine core.
The molecular formula of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is C12H8ClN3OS, with a molecular weight of approximately 273.73 g/mol. The compound's structure includes:
The structural representation indicates that the thienopyrimidine core is responsible for its biological activity due to its ability to interact with various biological targets .
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo several chemical transformations:
These reactions are significant for modifying the compound to enhance its biological activity or alter its properties for specific applications.
The mechanism of action of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one primarily involves its interaction with cytochrome bd oxidase in Mycobacterium tuberculosis. By binding to the active site of this enzyme, the compound inhibits its activity, leading to decreased ATP production and impaired cellular metabolism in the bacterium. This inhibition disrupts the respiratory chain, showcasing the compound's potential as an antitubercular agent .
The physical properties of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of sulfur and nitrogen atoms in its structure. The compound's reactivity profile allows it to participate in various organic reactions, making it versatile for further chemical modifications .
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several notable applications in scientific research:
The compound's diverse biological activities position it as a valuable tool in drug discovery and development efforts targeting infectious diseases .
7-(3-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as CTPT) demonstrates significant disruption of the PI3K/Akt/mTOR axis, a critical driver of tumor survival and proliferation. Structural analogs of CTPT have been shown to inhibit phosphorylation of Akt at Ser473, a key activation site dependent on mTORC2 activity [1]. This inhibition subsequently reduces downstream mTORC1 signaling, measured by decreased phosphorylation of S6K and 4EBP1 in breast (MCF-7) and colon (HCT-116) cancer models. The chlorophenyl moiety at the 7-position enhances binding affinity to the ATP-binding cleft of PI3Kδ, as confirmed through molecular docking studies [8].
Table 1: Effects of CTPT Analogs on Oncogenic Pathways
Pathway | Molecular Target | Observed Change | Experimental Model |
---|---|---|---|
PI3K/Akt/mTOR | p-Akt (Ser473) | 72-85% reduction vs. control | MCF-7, HCT-116 |
PI3K/Akt/mTOR | p-S6K (Thr389) | 68% reduction vs. control | MCF-7 |
DNA Replication | p-MCM2 (Ser40/Ser53) | Dose-dependent inhibition | COLO 205 xenograft |
Apoptosis | Cleaved caspase-3 | 5.3-fold increase | PC-3 cells |
Notably, CTPT analogs impair DNA replication initiation via suppression of CDC7 kinase, which phosphorylates MCM2 complexes. This dual-pathway inhibition (PI3K/Akt and CDC7/MCM2) triggers synthetic lethality in cancers with replication stress vulnerabilities [1].
CTTP exhibits potent EGFR inhibitory activity, particularly against mutant EGFRT790M, a common resistance variant in non-small cell lung cancer. Biochemical assays reveal IC50 values of 0.077–0.123 µM against both wild-type and mutant EGFR isoforms, comparable to erlotinib (IC50 = 0.04 µM) [4] [6]. The thieno[3,2-d]pyrimidin-4(3H)-one core enables hydrogen bonding with Met793 in the ATP-binding pocket, while the 3-chlorophenyl group occupies hydrophobic region II, enhancing selectivity.
Kinase profiling across 439 human kinases demonstrates exceptional selectivity, with CTPT derivatives showing >100-fold selectivity for EGFR over closely related kinases like HER2 [6]. This specificity minimizes off-target effects and underlies the compound's efficacy in EGFR-driven xenograft models. Functional assays confirm dose-dependent suppression of EGFR autophosphorylation and downstream MAPK/ERK signaling, positioning CTPT as a viable candidate for overcoming T790M-mediated resistance [4].
CTPT triggers intrinsic apoptosis through coordinated caspase activation and Bcl-2 family modulation. In prostate (PC-3) and pancreatic (Capan-1) cancer lines, treatment induces:
Mitochondrial priming occurs via disruption of Bcl-2 family protein equilibria. CTPT analogs downregulate anti-apoptotic Bcl-2 and Bcl-xL expression while activating pro-apoptotic BH3-only proteins like BIM. This shifts the balance toward mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release and apoptosome assembly [7] [9]. Subsequent activation of initiator caspase-9 (4-fold increase in HepG2 cells) and effector caspases-3/7 executes programmed cell death [3] [5].
CTPT imposes cell cycle arrest at the G1/S and G2/M checkpoints through direct and indirect CDK modulation. Key mechanisms include:
Table 2: Cell Cycle Effects of CTPT and Structural Analogs
Cell Line | Arrest Phase | Target Mechanism | Efficacy (IC50) |
---|---|---|---|
PC-3 | Pre-G1 | Caspase-3 induction (5.3-fold) | 0.028 µM |
COLO 205 | G1/S | CDC7 inhibition; p-MCM2 ↓ | 0.070 µM |
MDA-MB-231 | G2/M | p21 upregulation; CDK1 inhibition | 2.95–3.80 µM |
In vivo studies in COLO 205 xenografts demonstrate 98.85% tumor growth inhibition at 10 mg/kg, correlating with sustained suppression of MCM2 phosphorylation and CDK2 activity [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1